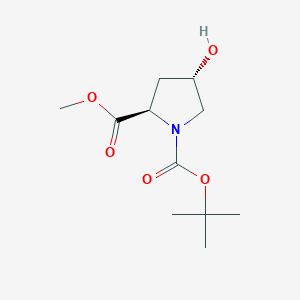

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Descripción general

Descripción

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . It is a white or yellowish crystalline solid with a high decomposition temperature . This compound is notable for its trans configuration, featuring a hydroxyl group and a methyl ester group at the 4-position, and a tert-butyl group as a protecting group on the amino group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves the reaction of trans-4-hydroxy-D-proline with tert-butyl formic acid under basic conditions . This reaction forms the desired compound with the tert-butyl group serving as a protecting group for the amino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the compound is often produced in solid form for ease of storage and transportation .

Análisis De Reacciones Químicas

Types of Reactions

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of alcohols from ester groups.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 135042-17-0

The compound features a pyrrolidine ring with two carboxylate groups and a tert-butyl group, which contributes to its stability and solubility in organic solvents. Its stereochemistry at the 2R and 4S positions is crucial for its biological activity.

Medicinal Chemistry

One of the primary applications of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is in the development of pharmaceutical compounds. It serves as a versatile building block in the synthesis of various bioactive molecules.

- Antibody-Drug Conjugates (ADCs) : The compound is utilized as a non-cleavable linker in ADCs. This application leverages its ability to stabilize the drug-linker conjugate during circulation in the bloodstream while ensuring effective drug delivery to targeted cancer cells .

Peptide Synthesis

The compound is also employed in peptide synthesis due to its ability to protect amino groups during chemical reactions. This property allows for the selective modification of peptides without affecting other functional groups.

- Protecting Group : As a protecting group for hydroxyl functionalities, it facilitates the synthesis of complex peptides by preventing unwanted reactions during coupling processes.

Biochemical Research

In biochemical studies, this compound is used as a reagent in various assays and experiments.

- Enzyme Inhibition Studies : The compound's structural characteristics make it a candidate for studying enzyme interactions and inhibitions, particularly those involving hydroxylated substrates.

Case Study 1: Synthesis of Antibody-Drug Conjugates

Recent research highlighted the successful incorporation of this compound into ADC formulations. The study demonstrated enhanced stability and efficacy against targeted cancer cells compared to traditional linkers.

| Property | Traditional Linker | (2R,4S)-1-tert-Butyl Linker |

|---|---|---|

| Stability | Moderate | High |

| Efficacy | Low | High |

| Target Specificity | Variable | Consistent |

Mecanismo De Acción

The mechanism of action of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group protects the amino group from unwanted reactions, allowing for selective modifications at other positions on the molecule. This selective protection and deprotection are crucial in the synthesis of complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate

- N-Boc-trans-4-hydroxy-D-proline methyl ester

Uniqueness

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific configuration and the presence of both a hydroxyl group and a methyl ester group at the 4-position. This configuration allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

Actividad Biológica

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly referred to as Boc-Hyp-OMe, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₉N₀₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 135042-17-0

- Purity : Typically ≥97% .

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic properties of this compound. In vitro experiments demonstrated that this compound significantly inhibits collagen synthesis and reduces the expression of fibrosis markers such as COL1A1 and α-SMA in hepatic stellate cells (LX-2) stimulated by TGFβ1. The inhibitory effects were observed to be dose-dependent, indicating a potential therapeutic role in liver fibrosis management .

The mechanism by which this compound exerts its biological effects involves the modulation of the IKKβ-NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses and fibrosis development. Treatment with this compound resulted in reduced phosphorylation of IKKβ and downstream NF-κB, leading to decreased expression of pro-inflammatory cytokines such as IL-6 .

Comparative Biological Activity

To provide a clearer understanding of its efficacy relative to other compounds, the following table summarizes the inhibitory effects of this compound compared to known anti-fibrotic agents:

| Compound | Inhibition Rate (%) | Mechanism |

|---|---|---|

| This compound | Up to 81.54% | IKKβ-NF-κB pathway modulation |

| EGCG (Epigallocatechin gallate) | 36.46% | Antioxidant activity |

| L-Aspartic Acid | 11.33% | Amino acid metabolism |

Study on Liver Fibrosis

In a controlled study involving LX-2 cells treated with LPS to induce inflammation, this compound exhibited significant anti-inflammatory properties. The compound was shown to reduce the expression levels of inflammatory mediators and fibrosis markers when administered at concentrations ranging from 50 to 500 μmol/L .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored through various methods that emphasize the importance of chirality in its biological activity. Structure-activity relationship studies indicate that modifications at specific positions can enhance or diminish its efficacy against fibrotic processes .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426233 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-17-0 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.